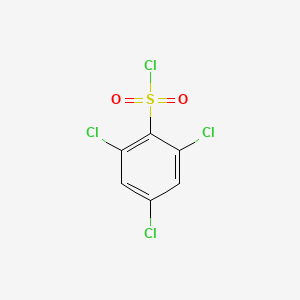

2,4,6-Trichlorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAQKAAIOHCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334621 | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51527-73-2 | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organochlorine compound widely utilized as a chemical intermediate in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group and three chlorine atoms on the benzene ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a diverse range of molecules, including sulfonamides and sulfonate esters. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical processes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O₂S | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 44-48 °C | [2] |

| Boiling Point | 341 °C at 760 mmHg | [2] |

| Density | 1.728 g/cm³ | [2] |

| CAS Number | 51527-73-2 | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Reacts with water. | |

| Sensitivity | Moisture sensitive | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Spectral data available on PubChem. | [3] |

| ¹³C NMR | Spectral data available on PubChem. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for S=O and C-Cl bonds. Data available on PubChem. | [3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. m/z top peak: 243, 2nd highest: 245, 3rd highest: 179. | [3] |

| Raman Spectroscopy | Data available on PubChem. | [3] |

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in various therapeutic agents.

Caption: General reaction scheme for the synthesis of sulfonamides.

Synthesis of Sulfonate Esters

In a similar fashion, this compound reacts with alcohols in the presence of a base to yield the corresponding sulfonate esters. These esters are useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of sulfonamides and a general workflow for conducting such reactions.

Protocol 1: Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamide

This protocol is adapted from a general procedure for the synthesis of sulfonamides.[2][4]

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

Anhydrous pyridine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4,6-trichlorobenzenesulfonamide.

Caption: A typical experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2] It causes severe skin burns and eye damage.[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it a valuable tool for chemists in research and drug development. The provided experimental protocols and workflows offer a practical guide for its application in the laboratory. As with all reactive chemicals, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride (CAS: 51527-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organochlorine compound widely utilized as a chemical intermediate in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group and a trichlorinated phenyl ring, makes it a valuable building block for the synthesis of a variety of molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas at low temperatures (2-8°C).[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O₂S | --INVALID-LINK-- |

| Molecular Weight | 279.96 g/mol | --INVALID-LINK-- |

| Melting Point | 44-48 °C | --INVALID-LINK-- |

| Boiling Point | 341 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.728 g/cm³ | --INVALID-LINK-- |

| Flash Point | >230 °F | --INVALID-LINK-- |

| Vapor Pressure | 0.000164 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.593 | --INVALID-LINK-- |

Spectral Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectrum available, detailed peak list not readily published. |

| ¹³C NMR | Spectrum available, detailed peak list not readily published. |

| Mass Spectrum | Top Peak: 243 m/z; 2nd Highest: 245 m/z; 3rd Highest: 179 m/z. |

| FTIR | Technique: KBr Wafer. |

Synthesis

The primary method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the logical precursor is 1,3,5-trichlorobenzene.

Experimental Protocol: Chlorosulfonation of 1,3,5-Trichlorobenzene (General Procedure)

This protocol is adapted from a general procedure for the synthesis of aryl sulfonyl chlorides.

Materials:

-

1,3,5-Trichlorobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place an excess of chlorosulfonic acid.

-

Cool the chlorosulfonic acid in an ice bath.

-

Slowly add 1,3,5-trichlorobenzene to the cooled and stirred chlorosulfonic acid. The rate of addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture back to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Key Reactions and Experimental Protocols

This compound is a versatile reagent for introducing the 2,4,6-trichlorobenzenesulfonyl group into molecules. Its primary reactions involve nucleophilic substitution at the sulfonyl chloride moiety.

Formation of Sulfonamides

The reaction with primary and secondary amines yields the corresponding sulfonamides. These sulfonamides are of interest in medicinal chemistry due to their wide range of biological activities.

This protocol is adapted from a procedure for a similar compound, 2,4-dichlorobenzenesulfonyl chloride.

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane

-

Anhydrous pyridine or triethylamine

-

1M HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.

-

Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

Caption: General workflow for the synthesis of sulfonamides.

Formation of Thiophenols

Reduction of this compound leads to the formation of 2,4,6-trichlorothiophenol, another important synthetic intermediate.

This protocol is based on a general method for the reduction of benzenesulfonyl chlorides.

Materials:

-

This compound

-

Zinc dust

-

Concentrated sulfuric acid

-

Cracked ice

-

Suitable solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a large round-bottom flask, prepare a cold mixture of concentrated sulfuric acid and cracked ice.

-

With vigorous stirring, gradually add this compound to the cold acid mixture, maintaining a low temperature.

-

Add zinc dust in portions to the reaction mixture, ensuring the temperature does not rise significantly.

-

After the addition of zinc is complete, continue stirring at a low temperature for several hours.

-

Allow the reaction to warm to room temperature and then heat under reflux for several hours.

-

Isolate the product by steam distillation.

-

Separate the organic layer from the distillate, dry it with a suitable drying agent, and purify by distillation.

Applications in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its derivatives, particularly sulfonamides, are a cornerstone of medicinal chemistry. The sulfonamide functional group is present in a wide range of drugs with diverse biological activities.

Role as a Scaffold for Enzyme Inhibitors

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. The 2,4,6-trichlorophenyl moiety can be incorporated into molecules to modulate their physicochemical properties and enhance their binding to target proteins. For instance, derivatives of sulfonamides are being investigated as selective inhibitors of cancer-related carbonic anhydrase isoforms, such as CA IX and CA XII.[2] While direct studies on 2,4,6-trichlorobenzenesulfonamide derivatives are not extensively published, the general principles of using substituted benzenesulfonamides as enzyme inhibitors are well-established.[3]

Signaling Pathways

There is currently limited publicly available information directly linking this compound or its immediate derivatives to specific signaling pathways. However, the broader class of sulfonamide-containing drugs is known to interact with a multitude of biological pathways. For example, some sulfonamide derivatives act as agonists for the angiotensin II subtype 2 (AT2) receptor, which is involved in blood pressure regulation.[4] Further research is needed to explore the potential of 2,4,6-trichlorobenzenesulfonamide derivatives in modulating specific signaling cascades.

Caption: Logical flow from the core compound to potential drug candidates.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly for the development of novel sulfonamides. While its direct biological activity is not the primary focus, its utility as a scaffold for creating compounds with diverse therapeutic potential, especially as enzyme inhibitors, is noteworthy. Further exploration of the biological activities of its derivatives could lead to the discovery of new lead compounds for drug development. Researchers working with this compound should adhere to strict safety protocols due to its reactivity and moisture sensitivity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichlorobenzenesulfonyl chloride, a valuable reagent in organic chemistry. The primary synthetic route detailed is the electrophilic aromatic substitution of 1,3,5-trichlorobenzene using chlorosulfonic acid. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to aid in understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a chemical intermediate characterized by a highly reactive sulfonyl chloride functional group attached to a trichlorinated benzene ring.[1] This substitution pattern makes it a useful building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the sulfur atom, making it a potent agent for sulfonylation reactions.

The most direct and common method for the synthesis of this compound is the chlorosulfonation of 1,3,5-trichlorobenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthetic Pathway: Chlorosulfonation of 1,3,5-Trichlorobenzene

The synthesis of this compound is achieved through the direct reaction of 1,3,5-trichlorobenzene with chlorosulfonic acid. The reaction mechanism is a classic example of electrophilic aromatic substitution.

Reaction Mechanism

The reaction proceeds in three main steps:

-

Generation of the Electrophile: Chlorosulfonic acid undergoes autoionization to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[2]

-

Electrophilic Attack: The π-electron system of the 1,3,5-trichlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine atoms are deactivating but are ortho, para-directing. In the case of 1,3,5-trichlorobenzene, all unsubstituted positions are equivalent.

-

Deprotonation: A weak base, such as the chlorosulfate anion (SO₃Cl⁻) or a water molecule (if present), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocol

The following protocol is based on analogous procedures for the chlorosulfonation of substituted benzenes.[3]

Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (mL) |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 1.0 | 181.5 | - |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 4.0 | 466.1 | 267 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | As needed |

| Crushed Ice | H₂O | 18.02 | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq).

-

Cooling: Cool the chlorosulfonic acid to 0 °C in an ice-water bath.

-

Addition of Substrate: Slowly add 1,3,5-trichlorobenzene (1.0 eq) dropwise to the cooled chlorosulfonic acid over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₂Cl₄O₂S[4] |

| Molecular Weight | 279.96 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 44-48 °C[1] |

| Boiling Point | 341 °C at 760 mmHg[1] |

Spectroscopic Data

-

¹H NMR (CDCl₃): A singlet is expected in the aromatic region.

-

¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons are expected.

-

IR (KBr): Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group are expected around 1380 cm⁻¹ and 1180 cm⁻¹.[5]

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for the four chlorine atoms.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care.

Conclusion

The chlorosulfonation of 1,3,5-trichlorobenzene provides a direct and efficient method for the synthesis of this compound. The procedure involves a straightforward electrophilic aromatic substitution reaction followed by a standard workup and purification. The resulting product is a valuable reagent for the introduction of the 2,4,6-trichlorobenzenesulfonyl moiety in various synthetic applications. Careful handling and adherence to safety precautions are essential when working with the corrosive and reactive chemicals involved in this synthesis.

References

A Technical Guide to the Molecular Weight of 2,4,6-Trichlorobenzenesulfonyl Chloride

For Immediate Release

This document provides a detailed analysis of the molecular weight of 2,4,6-Trichlorobenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound utilized as an intermediate in various chemical syntheses. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in reaction chemistry and for comprehensive material characterization.

Molecular Formula and Structure

The chemical formula for this compound is C₆H₂Cl₄O₂S.[1][2][3] This formula indicates that each molecule is composed of six carbon atoms, two hydrogen atoms, four chlorine atoms, two oxygen atoms, and one sulfur atom.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the standard atomic weights of the elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

3.1. Experimental Protocols

The determination of a compound's molecular weight from its chemical formula is a computational, rather than experimental, process. It relies on the established standard atomic weights of the elements, which are themselves determined through rigorous experimental methods, primarily mass spectrometry. These standards represent a weighted average of the masses of an element's naturally occurring isotopes.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the standard atomic weights for the constituent elements of this compound and the subsequent calculation of its molecular weight.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 6 | 12.011[4][5][6] | 72.066 |

| Hydrogen (H) | 2 | 1.008[7][8][9][10] | 2.016 |

| Chlorine (Cl) | 4 | 35.45[11][12][13][14] | 141.80 |

| Oxygen (O) | 2 | 15.999[15][16][17][18] | 31.998 |

| Sulfur (S) | 1 | 32.066[19][20] | 32.066 |

| Total Molecular Weight | 279.946 |

Note: Standard atomic weights may have slight variations depending on the source and the year of publication by IUPAC.

Logical Workflow for Calculation

The process for calculating the molecular weight is a straightforward summation, as illustrated in the diagram below. This workflow is fundamental to chemical stoichiometry.

Caption: Workflow for Molecular Weight Calculation.

Conclusion

Based on the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 279.946 g/mol . Some sources may round this value to 279.96 g/mol .[1][21] This value is critical for accurate and reproducible research and development involving this chemical compound.

References

- 1. lookchem.com [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. echemi.com [echemi.com]

- 20. quora.com [quora.com]

- 21. This compound | 51527-73-2 [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4,6-Trichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,4,6-trichlorobenzenesulfonyl chloride, a key intermediate in various synthetic applications. This document outlines the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting key data in a clear and accessible format.

Compound Identification and Properties

This compound is an organic compound characterized by a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a sulfonyl chloride functional group.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4,6-trichlorobenzene-1-sulfonyl chloride, 2,4,6-trichlorophenylsulfonyl chloride | [1][2] |

| CAS Number | 51527-73-2 | [1][2] |

| Molecular Formula | C₆H₂Cl₄O₂S | [2][3] |

| Molecular Weight | 279.96 g/mol | [2][3] |

| Melting Point | 44-48 °C | [1] |

| Boiling Point | 341 °C at 760 mmHg | [1] |

| Appearance | White to light beige solid | |

| Solubility | Decomposes in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorosulfonation of 1,3,5-trichlorobenzene. This reaction introduces the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol: Chlorosulfonation of 1,3,5-Trichlorobenzene

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 1,3,5-trichlorobenzene.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 3-5 equivalents) is added dropwise to the stirred 1,3,5-trichlorobenzene at a controlled temperature, usually between 0 and 10 °C, using an ice bath.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or chloroform) to yield pure this compound.

Logical Workflow for Synthesis

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.8 ppm | Singlet (s) | 2H | Ar-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~145 ppm | C-SO₂Cl |

| ~140 ppm | C-Cl (ortho) |

| ~135 ppm | C-Cl (para) |

| ~130 ppm | C-H |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]

-

¹H NMR Parameters: Typical acquisition parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to allow for the complete relaxation of the carbon nuclei. A larger number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are processed using Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring are key to the structure confirmation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1390 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1550 | Medium | C=C aromatic ring stretch |

| ~880 | Strong | C-H out-of-plane bend (isolated H) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[2]

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

| m/z | Relative Intensity | Assignment |

| 278, 280, 282, 284 | Moderate | [M]⁺ (Molecular ion peak cluster due to Cl isotopes) |

| 243, 245, 247 | High | [M - Cl]⁺ |

| 179, 181 | High | [C₆H₂Cl₂S]⁺ |

| 144 | Moderate | [C₆H₂Cl₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

References

A Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-trichlorobenzenesulfonyl chloride, a reactive organic compound utilized as an intermediate in various synthetic processes. This document outlines its key physicochemical properties, provides a detailed experimental protocol for melting point determination, and illustrates a general synthetic pathway.

Core Physicochemical Properties

This compound is a chlorinated derivative of benzenesulfonyl chloride.[1] Its reactivity makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the production of compounds like 2,4,6-trichlorothiophenol.[1]

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₂Cl₄O₂S |

| Molecular Weight | 279.96 g/mol [1][2] |

| Melting Point | 44-48 °C[1] |

| Boiling Point | 341 °C at 760 mmHg[1] |

| Density | 1.728 g/cm³[1] |

| CAS Number | 5127-73-2 |

Experimental Protocol: Melting Point Determination

The melting point of a compound is a critical physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity. The following protocol details the capillary method for determining the melting point of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.[5]

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube.[3][4] Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[5]

-

For a more precise measurement, set the heating rate to a slow and steady increase, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Synthesis Workflow

This compound can be synthesized through the chlorosulfonation of 1,3,5-trichlorobenzene. The following diagram illustrates a general workflow for this chemical transformation.

Caption: Synthesis of this compound.

References

physical and chemical properties of 2,4,6-Trichlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-trichlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its characteristics, synthesis, and reactivity, offering valuable insights for professionals in the fields of chemical research and drug development.

Core Properties of this compound

This compound is a chlorinated aromatic sulfonyl chloride. The presence of three chlorine atoms on the benzene ring and the highly reactive sulfonyl chloride functional group make it a valuable reagent in a variety of chemical transformations.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 51527-73-2 | [1] |

| Molecular Formula | C₆H₂Cl₄O₂S | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 96-100 °C | |

| Boiling Point | 178 °C at 11 mmHg | |

| Density | 1.728 g/cm³ | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is reactive with water. |

Chemical Properties

This compound is characterized by its high reactivity, primarily centered around the sulfonyl chloride group. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] This reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Synthesis and Experimental Protocols

Proposed Synthesis: Chlorosulfonation of 1,3,5-Trichlorobenzene

This experimental protocol is based on general procedures for the chlorosulfonation of aromatic compounds.

Materials:

-

1,3,5-Trichlorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for reactions under anhydrous conditions

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,3,5-trichlorobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (typically 2-3 equivalents) to the stirred solution of 1,3,5-trichlorobenzene via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC).

-

Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to readily form sulfonamides. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.

Sulfonamide Synthesis

This compound reacts with primary and secondary amines in the presence of a base to yield the corresponding N-substituted sulfonamides. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

Reaction Mechanism:

Caption: The reaction mechanism for the formation of sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

-

Add a base, such as triethylamine or pyridine (typically 1.5-2.0 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove excess amine and base), followed by water and brine.

-

The organic layer is then dried, filtered, and concentrated to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of sulfonamide-containing molecules relevant to the pharmaceutical industry. Its physical and chemical properties, coupled with its straightforward reactivity, make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its handling requirements and reaction protocols is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-trichlorobenzenesulfonyl chloride (CAS Number: 51527-73-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a reactive organic compound commonly used as an intermediate in chemical synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O₂S | [1][2] |

| Molecular Weight | 279.94 - 280.0 g/mol | [2][3] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 44-48 °C (lit.) | [1] |

| Boiling Point | 341 °C at 760 mmHg | [1] |

| Density | 1.728 g/cm³ | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous and requires careful handling. The primary hazards are its corrosive nature.

GHS Classification: [2]

-

Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[2][3]

-

Eye Damage/Irritation: Category 1 - Causes serious eye damage.[3]

-

Corrosive to Metals: Category 1 - May be corrosive to metals.[3]

Hazard Statements: [2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H290: May be corrosive to metals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a full-face shield.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be used.[4] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[4] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risk.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[4]

-

As the compound is moisture-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) when possible.[1][5]

-

Store in a tightly closed container in a cool, dry, and dark place.[3][5]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store under an inert gas.[5]

-

Keep away from moisture.[5]

-

Store in a corrosive-resistant container.[6]

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [3] |

Firefighting Measures:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂).[6]

-

Unsuitable Extinguishing Media: Avoid using water as it may react with the substance.[7]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including hydrogen chloride gas and sulfur oxides.[7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill Response: In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Spill Response Workflow

Caption: A workflow diagram for responding to a spill of this compound.

Experimental Protocols: Safe Handling in Practice

While specific experimental protocols will vary, the following workflow outlines the key safety considerations when using this compound as a reagent in a chemical reaction.

General Experimental Workflow

Caption: A generalized workflow for the safe laboratory use of this compound.

Disposal Considerations

All waste containing this compound or its byproducts must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users receive proper training and adhere to all institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Trichlorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichlorobenzenesulfonyl chloride in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its quantitative determination. This information is critical for optimizing reaction conditions, purification processes, and the overall efficiency of synthetic workflows involving this versatile reagent.

Introduction to this compound

This compound (C₆H₂Cl₄O₂S) is a reactive organic compound widely utilized as an intermediate in chemical synthesis.[1] Its molecular structure, featuring a benzene ring substituted with three chlorine atoms and a sulfonyl chloride functional group, dictates its reactivity and solubility characteristics. It is known to be sensitive to moisture and is typically stored under inert gas at low temperatures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₂Cl₄O₂S |

| Molecular Weight | 279.96 g/mol [1] |

| Melting Point | 44-48 °C[1] |

| Boiling Point | 341 °C at 760 mmHg[1] |

| Density | 1.728 g/cm³[1] |

| Appearance | Data not available |

Solubility Profile

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility (at ambient temperature) |

| Toluene | C₇H₈ | Soluble |

Qualitative Solubility and Influencing Factors

Based on the general behavior of sulfonyl chlorides and related compounds, a qualitative solubility profile for this compound can be inferred:

-

Aprotic Polar Solvents: Good solubility is expected in aprotic polar solvents such as acetone, and ethyl acetate. These solvents can solvate the polar sulfonyl chloride group without reacting with it.

-

Halogenated Solvents: High solubility is anticipated in halogenated hydrocarbons like dichloromethane and chloroform. The structural similarities between the chlorinated solute and solvent molecules favor dissolution.

-

Non-polar Solvents: Lower solubility is expected in non-polar hydrocarbon solvents.

-

Protic Solvents: Protic solvents, such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids, are generally not suitable solvents for this compound. The sulfonyl chloride group is susceptible to nucleophilic attack by these solvents, leading to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester. This reactivity is a critical consideration in solvent selection for reactions and purification.

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is required, the following detailed experimental protocols can be employed. These methods are adapted from established procedures for determining the solubility of chemically reactive compounds.

Visual (Qualitative) Solubility Determination

This method provides a rapid and straightforward assessment of solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Dry test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound and place it into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Gravimetric (Quantitative) Solubility Determination (Shake-Flask Method)

The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Sealable vials

-

Thermostatically controlled shaker

-

Syringe and syringe filter (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Pre-weighed, dry evaporating dishes or vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a typical synthetic application.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

A Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the pharmaceutical industry for the construction of sulfonamide functionalities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, comprehensive data summaries, and workflow visualizations are presented to support researchers in its effective utilization.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of these vital compounds often relies on the reaction of a sulfonyl chloride with an amine. This compound, with its distinct substitution pattern, serves as a key building block for introducing the 2,4,6-trichlorobenzenesulfonyl moiety, which can modulate the physicochemical and pharmacological properties of a molecule. Its IUPAC name is This compound [1]. This guide details its characteristics and utility for the modern drug development professional.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and application in synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 51527-73-2 | [1] |

| Molecular Formula | C₆H₂Cl₄O₂S | [1] |

| Molecular Weight | 279.96 g/mol | |

| Melting Point | 44-48 °C | |

| Boiling Point | 341 °C at 760 mmHg | |

| Density | 1.728 g/cm³ | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents, reacts with water. |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available, typically showing a singlet for the aromatic protons. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | Major peaks (m/z): 243, 245, 179.[1] |

| Infrared (IR) | Characteristic peaks for S=O and C-Cl bonds. |

Synthesis of this compound

General Experimental Protocol: Chlorosulfonation

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

1,3,5-Trichlorobenzene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Ice bath

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trichlorobenzene in an anhydrous, inert solvent such as dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Application in Sulfonamide Synthesis

This compound is a highly effective reagent for the synthesis of sulfonamides, which are of significant interest in drug discovery. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

General Experimental Protocol: Sulfonamide Formation

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide product by flash column chromatography or recrystallization.

Role in Drug Development and Medicinal Chemistry

The incorporation of the 2,4,6-trichlorobenzenesulfonyl moiety into a drug candidate can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. The three chlorine atoms provide steric bulk and are strongly electron-withdrawing, which can impact binding affinity to target proteins and reduce susceptibility to metabolic degradation. This makes this compound a valuable tool for lead optimization in drug discovery programs.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthesis of this compound and its subsequent use in the formation of a sulfonamide.

Caption: Synthesis of this compound.

Caption: Workflow for sulfonamide synthesis.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of sulfonamides, with significant applications in the field of drug development. Its unique electronic and steric properties make it an attractive building block for medicinal chemists seeking to modulate the characteristics of lead compounds. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trichlorobenzenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzenesulfonyl chloride is a highly reactive organochlorine compound utilized as a key building block in the synthesis of sulfonamides. The resulting 2,4,6-trichlorobenzenesulfonamide moiety is of significant interest in medicinal chemistry and drug development due to its potential to impart specific physicochemical and biological properties to a parent molecule. The presence of three chlorine atoms on the phenyl ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide a detailed protocol for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Reaction Principle

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the amine reactant.

Experimental Protocols

A generalized protocol for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides is provided below. This protocol is based on standard procedures for the synthesis of sulfonamides from arylsulfonyl chlorides and may require optimization for specific substrates.

Protocol 1: Conventional Synthesis in Solution

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of various N-substituted-2,4,6-trichlorobenzenesulfonamides using the conventional protocol described above. Please note that actual yields and reaction times may vary depending on the specific amine substrate and reaction conditions.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2,4,6-trichlorobenzenesulfonamide | 12 | 85 |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-2,4,6-trichlorobenzenesulfonamide | 14 | 82 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,4,6-trichlorobenzenesulfonamide | 12 | 88 |

| 4 | Benzylamine | N-benzyl-2,4,6-trichlorobenzenesulfonamide | 8 | 92 |

| 5 | Morpholine | 4-((2,4,6-trichlorophenyl)sulfonyl)morpholine | 6 | 95 |

Visualizations

Caption: Workflow for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.

Caption: General reaction mechanism for sulfonamide formation.

Application Notes and Protocols: Reaction of 2,4,6-Trichlorobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4,6-trichlorobenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry and organic synthesis, yielding N-substituted-2,4,6-trichlorobenzenesulfonamides. This class of compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 2,4,6-trichlorophenyl moiety can further modulate the physicochemical properties and biological activity of the resulting molecules, making it a valuable scaffold in drug discovery and lead optimization.

These application notes provide a comprehensive overview of the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides, including the reaction mechanism, detailed experimental protocols, and a summary of their applications.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the this compound by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The presence of a base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

// Reactants RNH2 [label="R-NH₂ (Primary Amine)"]; SulfonylChloride [label=<

Cl | S(=O)₂ | Ar (2,4,6-trichlorophenyl)

];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate R-N⁺H₂S(O)₂Cl⁻ | Ar

];

// Products Sulfonamide [label="R-NH-S(=O)₂-Ar (Sulfonamide)"]; HCl [label="HCl"]; BaseH [label="Base-H⁺"];

// Nodes for reaction steps Attack [shape=none, label="Nucleophilic Attack"]; Elimination [shape=none, label="Elimination"]; Neutralization [shape=none, label="Neutralization"];

// Edges RNH2 -> Attack [arrowhead=none]; SulfonylChloride -> Attack [arrowhead=none]; Attack -> Intermediate [label=""]; Intermediate -> Elimination [label=""]; Elimination -> Sulfonamide [arrowhead=none]; Elimination -> HCl [arrowhead=none]; HCl -> Neutralization [arrowhead=none]; "Base" [shape=plaintext]; Base -> Neutralization [arrowhead=none]; Neutralization -> BaseH; } caption: Reaction mechanism of a primary amine with this compound.

Applications in Drug Discovery

N-substituted-2,4,6-trichlorobenzenesulfonamides are valuable scaffolds in drug development. The sulfonamide moiety is a key feature in many antibacterial drugs, and its derivatives continue to be explored for new antimicrobial agents. Furthermore, this class of compounds has shown promise as anticancer agents. The mechanism of action for their anticancer activity is believed to be, in part, mediated through the induction of apoptosis.

Data Presentation

The following table summarizes representative reaction conditions and yields for the reaction of a similar substrate, 2,4-dichlorobenzenesulfonyl chloride, with various primary amines.[1] These conditions can serve as a starting point for optimization with this compound.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | Room Temperature | 12 | >95 |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temperature | 4 | 85-95 |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temperature | 6 | 80-90 |

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides

This protocol is a general guideline and may require optimization for specific primary amines and for the 2,4,6-trichloro- substituted sulfonyl chloride.

Materials:

-

This compound (1.0 eq)

-